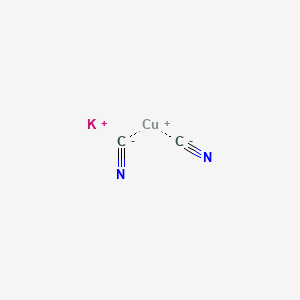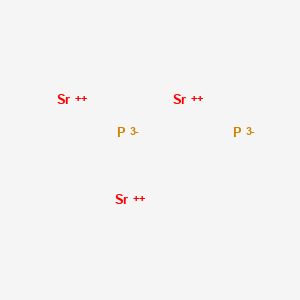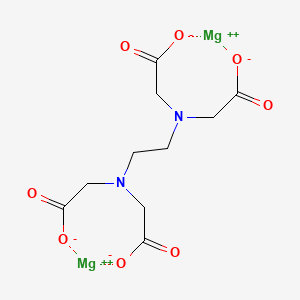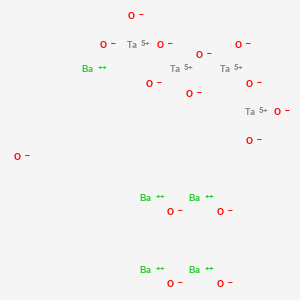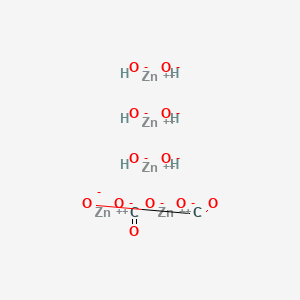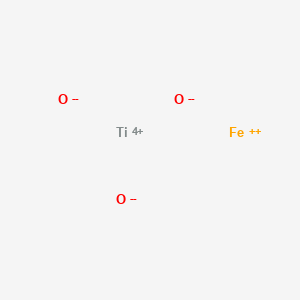
Óxido de hierro y titanio
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Iron(III) Titanium Oxide has a wide range of scientific research applications:
Environmental Remediation: It is used as a photocatalyst for the degradation of organic pollutants in water and air
Materials Science: It is employed in the development of advanced materials, including coatings and composites, due to its stability and photocatalytic properties
Biomedicine: Research is ongoing into its potential use in cancer therapy and antimicrobial treatments.
Energy Harvesting: It is explored for use in solar cells and hydrogen production through water splitting.
Mecanismo De Acción
Iron titanium oxide, also known as iron(III) titanium oxide or ilmenite, is a compound of great importance due to its remarkable properties and wide range of applications .
Target of Action
Iron titanium oxide primarily targets environmental and energy applications. It is used frequently for the photodegradation of organic molecules and water splitting for hydrogen generation . It is also used in the production of titanium dioxide, which finds applications in paints, printing inks, fabrics, plastics, paper, sunscreen, food, and cosmetics .
Mode of Action
Iron titanium oxide exhibits remarkable catalytic and distinctive semiconducting properties . As a strong oxidizing agent with a large surface area, it demonstrates high photocatalytic activities . The compound’s interaction with its targets leads to changes such as the degradation of organic molecules and the splitting of water molecules to generate hydrogen .
Biochemical Pathways
Iron titanium oxide impacts the biogeochemical cycling of iron, expanding our knowledge of iron oxidation and reduction processes and the biochemical mechanisms associated with electron transport . Abnormalities in iron-containing proteins and iron metabolic pathways can lead to an array of diseases .
Pharmacokinetics
The pharmacokinetics of iron titanium oxide nanoparticles are crucial for their use in biomedical applications . Factors such as size, charge, and coating molecules can be effectively tuned to control the in vivo pharmacokinetics and biodistribution of the nanoparticles .
Result of Action
The action of iron titanium oxide results in the purification and disinfection of wastewater, self-cleaning coatings for buildings in urban areas, and the production of hydrogen by splitting water . In the biomedical field, iron titanium oxide nanoparticles have shown potential for use as drug carriers .
Action Environment
The action, efficacy, and stability of iron titanium oxide are influenced by environmental factors. For instance, the compound’s photocatalytic activities are enhanced under UV light . Additionally, the compound’s properties can be affected by the physiological environment, with factors such as pH and temperature playing a role .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iron(III) Titanium Oxide can be synthesized through various methods, including sol-gel processes, hydrothermal synthesis, and solid-state reactions. The sol-gel method involves the formation of a colloidal solution that undergoes gelation and subsequent heat treatment to form the oxide. Hydrothermal synthesis involves reacting iron and titanium precursors in an aqueous solution at elevated temperatures and pressures .
Industrial Production Methods: In industrial settings, Iron(III) Titanium Oxide is often produced through high-temperature solid-state reactions. This involves mixing iron and titanium oxides or their precursors, followed by calcination at temperatures ranging from 700°C to 900°C. This process ensures the formation of a homogeneous and crystalline product .
Análisis De Reacciones Químicas
Types of Reactions: Iron(III) Titanium Oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in redox reactions where iron and titanium ions change their oxidation states .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation and hydrogen gas for reduction. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxides of iron and titanium, while reduction reactions may yield lower oxides or elemental forms of these metals .
Comparación Con Compuestos Similares
Iron(III) Oxide (Fe2O3): Known for its magnetic properties and use in pigments and catalysis.
Titanium Dioxide (TiO2): Widely used as a photocatalyst and in sunscreens due to its UV absorption properties.
Iron(III) Titanate (Fe2TiO5): Similar to Iron(III) Titanium Oxide but with different stoichiometry and properties.
Uniqueness: Iron(III) Titanium Oxide is unique due to its combined properties of iron and titanium oxides, offering enhanced photocatalytic activity and stability compared to its individual components . This makes it particularly valuable in applications requiring robust and efficient photocatalysts .
Propiedades
IUPAC Name |
iron(2+);oxygen(2-);titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.3O.Ti/q+2;3*-2;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHCHOCBAJSEKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Ti+4].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeO3Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801014197 | |
| Record name | Iron titanium oxide (FeTiO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801014197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12789-64-9, 12022-71-8 | |
| Record name | Iron titanium oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron titanium oxide (FeTiO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801014197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron titanium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


